N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline is a chemical compound notable for its unique structural features, which include a piperazine ring and a dimethylamino group attached to an aniline moiety. This compound has garnered attention in various fields, especially in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound is synthesized through specific chemical reactions involving starting materials such as 4-dimethylaminobenzoyl chloride and 3-methylpiperazine. Its molecular formula is , and it has a molecular weight of approximately 248.33 g/mol.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline belongs to the class of amides, specifically those derived from piperazine. It can be classified under organic compounds that exhibit both aromatic and aliphatic characteristics due to the presence of the aniline and piperazine structures.
The synthesis of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-dimethylaminobenzoyl chloride with 3-methylpiperazine. This reaction is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The process is generally carried out at room temperature and stirred for several hours to ensure complete conversion of reactants to the desired product.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. This may involve continuous flow reactors and automated systems to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often utilized to achieve high-purity final products.
The molecular structure of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline features a piperazine ring connected to an aniline moiety via a carbonyl group. The presence of two methyl groups on the nitrogen atom of the dimethylamino group enhances its solubility and reactivity.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline primarily involves its interaction with biological targets such as enzymes or receptors. As a derivative of N-Methylpiperazine, it may exhibit properties that allow it to modulate biological pathways, potentially influencing signal transduction, gene expression, and metabolic processes.
Research indicates that compounds containing piperazine structures often demonstrate significant biological activity, making them valuable in therapeutic applications.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline is typically characterized by:
The compound exhibits stability under normal conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its functional groups contribute to its reactivity profile, making it suitable for various synthetic applications.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline finds diverse applications in scientific research:
This compound's unique structure and properties make it an important subject of study within organic chemistry and medicinal research.
The core structure of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 1240573-49-2) relies on constructing a carboxamide bond between N,N-dimethyl-1,4-benzenediamine and N-methylpiperazine. Contemporary routes employ amide coupling agents to enhance efficiency and regioselectivity. Carbodiimide-based reagents (e.g., DCC, EDC) facilitate carbonyl activation, while 1,1'-carbonyldiimidazole (CDI) offers superior atom economy and reduced toxicity. In optimized protocols, CDI-mediated acylation achieves yields >85% under mild conditions (25°C, 2h), minimizing racemization and eliminating chromatographic purification [3] [7].
Alternative pathways leverage Ullmann-Goldberg-type reactions for direct C–N bond formation between halogenated anilines and piperazines. Cu(I)-catalyzed coupling of 4-bromo-N,N-dimethylaniline with 1-methylpiperazine in toluene at 110°C delivers the target compound in 78% yield. However, stoichiometric copper requirements and byproduct formation necessitate extensive purification, limiting industrial adoption [8].
Table 1: Performance Comparison of Amide Bond Formation Strategies
Method | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Carbodiimide-mediated | DCC | 72 | Wide applicability | Urea byproducts |
Imidazole-based | CDI | 88 | Mild conditions | Imidazole removal required |
Ullmann coupling | CuI | 78 | Direct C–N formation | Copper contamination risk |
Palladium-catalyzed carbonylative amination presents a single-step route to piperazine-1-carbonyl anilines. Using Pd(OAc)₂/Xantphos systems under 5 bar CO pressure, 4-iodo-N,N-dimethylaniline couples with 1-methylpiperazine to furnish the target amide at 82% yield. This method bypasses preactivated carbonyl intermediates but requires specialized equipment for CO handling [8].
For N-alkylation during piperazine functionalization, reductive amination excels. 1-Methylpiperazine synthesis from piperazine and formaldehyde employs NaBH₃CN or ZnCl₂/TFA systems, achieving >90% mono-methylation selectivity. Heterogeneous catalysts like Pd/C further enhance efficiency, enabling hydrogenative N-methylation at 50°C with 94% conversion [8]. Ni-doped zeolites also demonstrate efficacy, promoting methylation via methanol dehydrogenation while suppressing dialkylation byproducts [9].
Table 2: Catalytic Systems for Piperazine Functionalization
Reaction Type | Catalyst | Selectivity (%) | Conditions | Product |
---|---|---|---|---|
Reductive amination | Pd/C | 94 (mono) | H₂ (3 bar), 50°C | 1-Methylpiperazine |
Carbonylative coupling | Pd(OAc)₂/Xantphos | 82 | 5 bar CO, 80°C | Target carboxamide |
Zeolite-catalyzed methylation | Ni-Y | 89 (mono) | MeOH, 150°C | 1-Methylpiperazine |
Solvent-free methylation using dimethyl carbonate (DMC) addresses waste challenges. K⁺-exchanged Y-zeolites catalyze N-methylation of aniline derivatives with DMC at 100°C, achieving 91% mono-methylation selectivity and eliminating halogenated byproducts. This atom-economical process operates at lower temperatures than conventional methods (120–180°C) and uses only a 2-fold DMC excess, reducing E-factor by 60% [9].
Continuous-flow processing enhances sustainability in amide bond formation. Microreactor systems employing immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acyl transfer between aniline esters and piperazines at 37°C, yielding 80–85% product with residence times <15 minutes. This approach minimizes solvent consumption and enables catalyst recycling for >10 cycles without activity loss [10].
Table 3: Green Synthesis Metrics for Key Reactions
Parameter | Traditional Alkylation | Zeolite/DMC Process | Improvement |
---|---|---|---|
Temperature | 180°C | 100°C | 44% reduction |
DMC stoichiometry | 20-fold excess | 2-fold excess | 90% reduction |
E-factor | 8.5 | 3.2 | 62% reduction |
Purification complexities arise from structural similarities between mono/di-acylated piperazines and hydrolyzed byproducts. Industrial processes address this via pH-controlled crystallization: adjusting to pH 9–10 precipitates the target compound while retaining impurities in the aqueous phase, achieving >99.5% purity without chromatography [8].
Continuous-flow hydrogenation mitigates gas handling risks in reductive amination. Fixed-bed reactors with Pt/γ-Al₂O₃ catalysts enable steady-state production of 1-methylpiperazine at 50 kg/day scale, enhancing heat/mass transfer and reducing reaction volumes by 85% compared to batch systems [10]. Catalyst deactivation via piperazine complexation remains a limitation, necessitating sulfur guards in feed streams.
Regioselectivity control during N-acylation requires precision engineering. 3-Methylpiperazine exhibits differential reactivity at N¹ vs N⁴ positions. Blocking group strategies (e.g., tert-butoxycarbonyl protection) direct acylation to N⁴, followed by deprotection and methylation, but increase step count. Alternatively, ZnCl₂-mediated kinetic control leverages steric hindrance to achieve 8:1 N⁴-selectivity at 0°C, streamlining manufacturing [8].
Table 4: Scalability Optimization Strategies
Challenge | Solution | Scale Achieved | Impact |
---|---|---|---|
Byproduct separation | pH-selective crystallization | 200 kg/batch | Eliminates chromatography |
Gas handling in hydrogenation | Flow reactor with Pt/Al₂O₃ | 50 kg/day | 85% volume reduction |
Regioselective acylation | ZnCl₂ templating | Pilot scale (10 kg) | N⁴/N¹ ratio = 8:1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1